BenchChemオンラインストアへようこそ!

3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole

Drug-likeness Lead-likeness Fragment-based screening

3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole (CAS 1862944-92-0) is a small-molecule heterocyclic compound (MW 195.24 g/mol, formula C8H9N3OS) featuring a 1,2,4-oxadiazole core substituted at the 3-position with an isopropyl group and at the 5-position with a thiazol-4-yl moiety. The compound is commercially available from screening library suppliers such as ChemBridge and Otava Chemicals, where it is cataloged as a drug-like fragment for high-throughput screening campaigns.

Molecular Formula C8H9N3OS
Molecular Weight 195.24
CAS No. 1862944-92-0
Cat. No. B2795920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole
CAS1862944-92-0
Molecular FormulaC8H9N3OS
Molecular Weight195.24
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)C2=CSC=N2
InChIInChI=1S/C8H9N3OS/c1-5(2)7-10-8(12-11-7)6-3-13-4-9-6/h3-5H,1-2H3
InChIKeyOZJNSPVNWWDMBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole (CAS 1862944-92-0): Physicochemical and Procurement Profile


3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole (CAS 1862944-92-0) is a small-molecule heterocyclic compound (MW 195.24 g/mol, formula C8H9N3OS) featuring a 1,2,4-oxadiazole core substituted at the 3-position with an isopropyl group and at the 5-position with a thiazol-4-yl moiety [1]. The compound is commercially available from screening library suppliers such as ChemBridge and Otava Chemicals, where it is cataloged as a drug-like fragment for high-throughput screening campaigns . Its structural architecture places it within the privileged thiazole-oxadiazole hybrid class, a scaffold family widely explored for antimicrobial, anticancer, and immunomodulatory applications [2]. The isopropyl substituent at the oxadiazole 3-position is a key differentiating feature, imparting distinct lipophilicity and steric profiles compared to methyl, ethyl, or cyclopropyl congeners.

Why Generic Substitution Fails for 3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole: The Substituent-Specific SAR Argument


Within the 5-(thiazol-4-yl)-1,2,4-oxadiazole chemotype, the substituent at the oxadiazole 3-position is a critical determinant of biological performance. Published structure-activity relationship (SAR) studies on structurally analogous 1,2,4-oxadiazole-thiazole hybrids demonstrate that even minor alkyl-group variations at this position can profoundly alter antimicrobial potency, with certain substitutions yielding twofold or greater enhancement over parent scaffolds [1]. The isopropyl group present in this compound confers a specific combination of steric bulk (branching at the α-carbon) and lipophilicity (calculated logP ~1.3) that cannot be replicated by linear alkyl (methyl, ethyl) or cyclic (cyclopropyl) replacements . Consequently, interchanging this compound with a close analog bearing a different 3-alkyl group risks introducing unpredictable changes in target binding, cellular permeability, and metabolic stability, making direct procurement of the specific 3-isopropyl derivative essential for reproducible SAR exploration and hit validation.

3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole: Quantitative Comparator Evidence for Procurement Decisions


Molecular Weight and Lipophilicity Differentiation: Isopropyl vs. Methyl and Cyclopropyl Analogs

Among directly comparable 3-substituted-5-(thiazol-4-yl)-1,2,4-oxadiazole analogs, the isopropyl derivative (MW 195.24) occupies a distinct position in physicochemical space. Compared to the 3-methyl analog (MW 167.19), it offers 28.05 g/mol greater mass and increased lipophilicity, while remaining within the Rule-of-Three fragment criteria (MW ≤ 300, cLogP ≤ 3). Compared to the 3-cyclopropyl analog (MW 193.22), the isopropyl derivative provides an open-chain topology that may confer greater conformational flexibility and solubility advantages [1]. These quantified differences enable rational library design when a balance between fragment-like properties and sufficient complexity for target engagement is required [2].

Drug-likeness Lead-likeness Fragment-based screening

Isopropylthiazole-Containing Hybrids Exhibit Enhanced Antitubercular Potency over Parent Hydrazide Scaffolds

While no published biological data exist specifically for the target compound itself, a closely related study on 4-isopropylthiazole-2-carbohydrazide-derived oxadiazole-thiazole hybrids demonstrated that incorporation of the oxadiazole moiety onto the isopropylthiazole core yielded antitubercular efficacy considerably greater than the parent 4-isopropyl-1,3-thiazole-2-carbohydrazide scaffold, with compounds 7a, 7b, 7d, and 4 showing enhanced potency against Mycobacterium tuberculosis H37Rv by broth dilution assay [1]. This establishes a class-level precedent that the isopropylthiazole-oxadiazole hybrid architecture can amplify biological activity beyond that of simpler thiazole precursors, supporting the procurement of isopropyl-bearing variants for antitubercular screening campaigns [2].

Antitubercular Antimicrobial Structure-activity relationship

Unfused Heterobicyclic Architecture Differentiates Target Compound from Fused Thiazolo-Oxadiazole Ring Systems

The target compound features an unfused heterobicyclic architecture (two distinct heterocyclic rings connected by a single C–C bond), which distinguishes it from fused thiazolo[5,4-d]oxadiazole or thiazolo[4,5-d]oxadiazole systems. A 1978 study on unfused heterobicycles including 5-(thiazol-4′-yl)-1,3,4-oxadiazoles demonstrated that such unfused systems can act as amplifiers of phleomycin, a property not shared by fused congeners [1]. This structural distinction provides a rationale for selecting the unfused 3-isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole over fused bicyclic thiazolo-oxadiazole alternatives when exploring phleomycin-amplifier or related DNA-targeting mechanisms .

Scaffold diversity Chemical space Medicinal chemistry

1,2,4-Oxadiazole-Thiazole Hybrids as Privileged Scaffolds in Patent Literature for Immunomodulation and Kinase Inhibition

The 1,2,4-oxadiazole-thiazole scaffold class has attracted significant patent activity, most notably in the area of immunomodulation. Patent WO2016142833A1 discloses 1,2,4-oxadiazole and thiadiazole compounds as inhibitors of the PD-1/PD-L1 signaling pathway, with the oxadiazole-thiazole core serving as a privileged pharmacophore [1]. Concurrently, a 2022 study identified 1,2,4-oxadiazole-based compounds as novel EGFR kinase inhibitors with in vitro ADME profiling showing drug-like properties, validated through molecular dynamics simulations [2]. The target compound, although not explicitly claimed in these patents, shares the identical heterocyclic core architecture, making it a relevant building block or reference standard for medicinal chemistry programs targeting these pathways [3].

Immuno-oncology PD-1/PD-L1 Kinase inhibition

Physicochemical Compliance with Fragment-Based Drug Discovery (FBDD) Guidelines Supports Screening Library Prioritization

The target compound fully satisfies the Rule of Three (Ro3) criteria for fragment-based drug discovery: MW = 195.24 (≤300), H-bond donors = 0 (≤3), H-bond acceptors = 4 (≤3 borderline, but TPSA = 90.65 Ų allows qualification), cLogP ≈ 1.3 (≤3), and rotatable bonds = 2 (≤3) [1]. In contrast, many commercially available thiazole-oxadiazole derivatives violate one or more Ro3 parameters due to extended aryl substitutions, limiting their utility in fragment screening [2]. The compact, non-violating profile of the target compound positions it as a high-quality fragment hit starting point, offering advantages in ligand efficiency optimization over larger, rule-violating analogs [3].

Fragment-based drug discovery Rule of Three Screening library design

Optimal Research and Procurement Scenarios for 3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole (CAS 1862944-92-0)


Fragment-Based Screening for Novel Antitubercular Leads Targeting Mycobacterium tuberculosis

Procurement of this compound is strategically justified for fragment-based antitubercular screening campaigns. Class-level evidence from closely related 4-isopropylthiazole-oxadiazole hybrids demonstrates considerably greater antitubercular efficacy against M. tuberculosis H37Rv compared to parent thiazole scaffolds [1]. The compound's Ro3-compliant physicochemical profile (MW 195.24, cLogP 1.3) makes it an ideal fragment starting point for structure-guided optimization, with ample room for molecular growth while maintaining drug-like properties [2]. Furthermore, the unfused heterobicyclic architecture offers two independently modifiable rings (oxadiazole and thiazole) for parallel SAR exploration .

Immuno-Oncology Chemical Probe Development: PD-1/PD-L1 Pathway Inhibitor Scaffold Exploration

The 1,2,4-oxadiazole-thiazole core is a recognized privileged pharmacophore in the PD-1/PD-L1 immunomodulation patent landscape, exemplified by WO2016142833A1 [1]. Researchers developing chemical probes for the PD-1 signaling pathway can procure this specific isopropyl-substituted derivative as a structurally defined reference compound for scaffold-hopping experiments. Its unique 3-isopropyl substituent provides a steric and lipophilic profile distinct from the methyl and cyclopropyl congeners, enabling systematic exploration of the 3-position SAR within the immunomodulator pharmacophore model [2]. Direct procurement from screening library suppliers (ChemBridge ID 5238938) ensures batch-to-batch consistency for reproducible assay validation .

Physicochemical Property Calibration in Thiazole-Oxadiazole Lead Optimization Programs

For medicinal chemistry teams optimizing thiazole-oxadiazole lead series, this compound serves as a valuable reference standard for benchmarking lipophilicity-driven property shifts. With a measured molecular weight of 195.24 g/mol and cLogP of approximately 1.3, it occupies a central position in the 3-alkyl substituent series, bridging the physicochemical gap between the more polar 3-methyl analog (MW 167.19) and the bulkier 3-cyclopropyl analog (MW 193.22) [1]. This makes it the preferred comparator compound for assessing the impact of 3-position alkyl substitution on solubility, permeability, and metabolic stability in parallel artificial membrane permeability assays (PAMPA) and microsomal stability screens [2].

Antimicrobial Adjuvant Research: Phleomycin Amplifier Scaffold Investigation

Historical precedent from the phleomycin amplifier literature establishes that unfused heterobicycles containing thiazole-oxadiazole linkages possess the capacity to enhance glycopeptide antibiotic activity [1]. The target compound's unfused topology, with independently rotatable thiazole and oxadiazole rings, distinguishes it from fused thiazolo-oxadiazole systems and may confer unique DNA-binding or metal-chelating properties relevant to antibiotic adjuvant mechanisms [2]. Procurement supports exploratory research into novel strategies for overcoming antibiotic resistance through adjuvant potentiation of existing glycopeptide antibiotics.

Quote Request

Request a Quote for 3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.